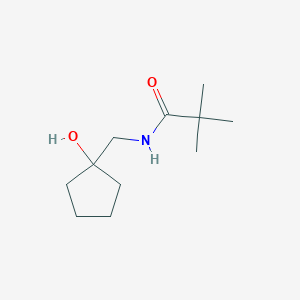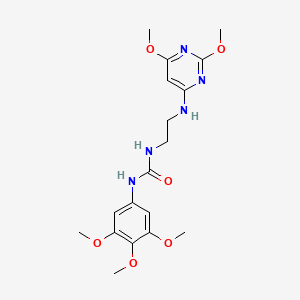
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethoxypyrimidine and 3,4,5-trimethoxyaniline.
Formation of Intermediate: The 2,6-dimethoxypyrimidine is reacted with an appropriate amine to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 3,4,5-trimethoxyaniline under specific reaction conditions to form the final urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities of starting materials and intermediates.
Optimized reaction conditions: Such as temperature, pressure, and catalysts to ensure high yield and purity.
Purification processes: Including crystallization, filtration, and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Various catalysts may be used to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.
Agriculture: Explored for its use as a pesticide or herbicide.
Material Science: Studied for its properties in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea: can be compared with other urea derivatives such as:
Uniqueness
- Structural Features : The presence of multiple methoxy groups and the specific arrangement of functional groups contribute to its unique properties.
- Biological Activity : Its distinct biological activity sets it apart from other similar compounds.
Propriétés
IUPAC Name |
1-[2-[(2,6-dimethoxypyrimidin-4-yl)amino]ethyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O6/c1-25-12-8-11(9-13(26-2)16(12)28-4)21-17(24)20-7-6-19-14-10-15(27-3)23-18(22-14)29-5/h8-10H,6-7H2,1-5H3,(H,19,22,23)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSYCKYRPHESPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCCNC2=CC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(Methylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B2720394.png)
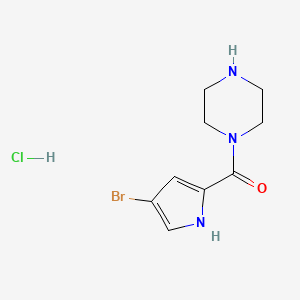
![2-[2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-N,N-dimethylacetamide](/img/structure/B2720397.png)
![N-[2,2-bis(benzenesulfonyl)ethenyl]aniline](/img/structure/B2720399.png)
![7-(3-methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2720401.png)
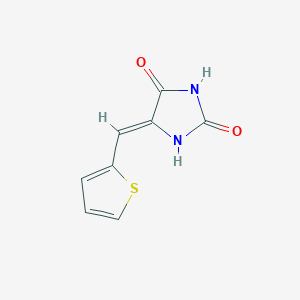
methanone](/img/structure/B2720404.png)

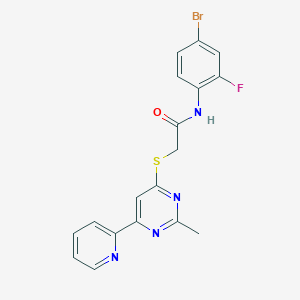
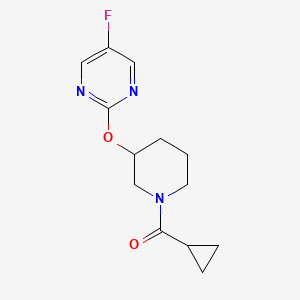
![7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2720412.png)
![1-(4-methylphenyl)-5-oxo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}pyrrolidine-3-carboxamide](/img/structure/B2720413.png)
![2-{[(3-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2720415.png)
